Cas no 1638764-93-8 (trans-3-aminocyclobutanecarbonitrile hydrochloride)

Technical Introduction: trans-3-Aminocyclobutanecarbonitrile hydrochloride is a chiral cyclobutane derivative featuring both an amine and a nitrile functional group. Its rigid cyclobutane scaffold and polar functionalities make it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The trans configuration ensures distinct steric and electronic properties, useful for modulating molecular interactions. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This compound is particularly relevant in the development of pharmacologically active molecules, where its structural constraints can influence conformational preferences and binding affinity. Its synthetic versatility allows for further derivatization, enabling applications in drug discovery and agrochemical research.
trans-3-aminocyclobutanecarbonitrile hydrochloride structure
1638764-93-8 structure
商品名:trans-3-aminocyclobutanecarbonitrile hydrochloride
CAS番号:1638764-93-8
MF:C5H9ClN2
メガワット:132.591359853745
MDL:MFCD28501421
CID:4610261
PubChem ID:91663849

trans-3-aminocyclobutanecarbonitrile hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-aminocyclobutane-1-carbonitrile hydrochloride
    • cis-3-aminocyclobutanecarbonitrile hydrochloride
    • 3-Aminocyclobutanecarbonitrile hydrochloride
    • trans-3-aminocyclobutanecarbonitrile hydrochloride
    • 3-Aminocyclobutanecarbonitrile HCl
    • 3-AMINOCYCLOBUTANECARBONITRILE HYDROCHLORIDE
    • 3-Aminocyclobutane-1-carbonitrile HCl
    • cis-3-Aminocyclobutanecarbonitrile HCl
    • AMY33682
    • S
    • MFCD26959098
    • MFCD28501419
    • cis-3-aminocyclobutanecarbonitrilehydrochloride
    • SCHEMBL25190949
    • YKC57204
    • SY301437
    • 1523572-04-4
    • Z1813175336
    • SB12890
    • CS-0049715
    • 3-aminocyclobutane-1-carbonitrile;hydrochloride
    • SCHEMBL17374276
    • EN300-6739313
    • SB12888
    • TRANS-3-AMINOCYCLOBUTANECARBONITRILE HCL
    • P17914
    • Cyclobutanecarbonitrile, 3-amino-, hydrochloride (1:1), cis-
    • (1S,3S)-3-AMINOCYCLOBUTANE-1-CARBONITRILE HYDROCHLORIDE
    • AKOS025289615
    • 1638764-93-8
    • BS-43013
    • CS-0047793
    • 1393180-30-7
    • trans-3-aminocyclobutanecarbonitrilehydrochloride
    • SCHEMBL17374208
    • 3-aminocyclobutanecarbonitrile;hydrochloride
    • 1638765-32-8
    • MFCD28501421
    • SB11119
    • AS-33913
    • SY321079
    • DB-151515
    • CS-0102277
    • AS-53551
    • AKOS030238379
    • SY099057
    • (1r,3r)-3-aminocyclobutane-1-carbonitrile hydrochloride
    • P16656
    • MDL: MFCD28501421
    • インチ: 1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H
    • InChIKey: LZZBWDSIAXVWHX-UHFFFAOYSA-N
    • ほほえんだ: Cl.NC1CC(C#N)C1

計算された属性

  • せいみつぶんしりょう: 132.0454260 g/mol
  • どういたいしつりょう: 132.0454260 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 105
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8
  • ぶんしりょう: 132.59

trans-3-aminocyclobutanecarbonitrile hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1118433-25g
trans-3-Aminocyclobutanecarbonitrile hydrochloride
1638764-93-8 97%
25g
¥23388 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1118433-10g
trans-3-Aminocyclobutanecarbonitrile hydrochloride
1638764-93-8 97%
10g
¥14611 2023-04-15
Chemenu
CM431903-5g
trans-3-aminocyclobutanecarbonitrilehydrochloride
1638764-93-8 95%+
5g
$634 2022-12-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08226-1-500MG
trans-3-aminocyclobutanecarbonitrile hydrochloride
1638764-93-8 97%
500MG
¥ 811.00 2023-04-14
eNovation Chemicals LLC
D632604-5G
trans-3-aminocyclobutanecarbonitrile hydrochloride
1638764-93-8 97%
5g
$655 2024-05-23
eNovation Chemicals LLC
D632604-1G
trans-3-aminocyclobutanecarbonitrile hydrochloride
1638764-93-8 97%
1g
$225 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08226-1-1G
trans-3-aminocyclobutanecarbonitrile hydrochloride
1638764-93-8 97%
1g
¥ 1,161.00 2023-04-14
Chemenu
CM431903-250mg
trans-3-aminocyclobutanecarbonitrilehydrochloride
1638764-93-8 95%+
250mg
$296 2022-09-02
Chemenu
CM431903-1g
trans-3-aminocyclobutanecarbonitrilehydrochloride
1638764-93-8 95%+
1g
$211 2022-12-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08226-1-10g
trans-3-aminocyclobutanecarbonitrile hydrochloride
1638764-93-8 97%
10g
¥5808.0 2024-04-23

trans-3-aminocyclobutanecarbonitrile hydrochloride 関連文献

Related Articles

trans-3-aminocyclobutanecarbonitrile hydrochlorideに関する追加情報

Comprehensive Overview of trans-3-aminocyclobutanecarbonitrile hydrochloride (CAS No. 1638764-93-8)

Trans-3-aminocyclobutanecarbonitrile hydrochloride (CAS No. 1638764-93-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its cyclobutane ring structure and nitrile functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique stereochemistry (trans-configuration) and hydrochloride salt form enhance solubility and stability, making it particularly valuable in drug discovery and development.

In recent years, the demand for small-molecule building blocks like trans-3-aminocyclobutanecarbonitrile hydrochloride has surged due to their role in designing kinase inhibitors and central nervous system (CNS) therapeutics. Researchers frequently search for "CAS 1638764-93-8 suppliers" or "trans-3-aminocyclobutanecarbonitrile hydrochloride synthesis," reflecting its industrial relevance. The compound’s rigid cyclobutane scaffold is pivotal in modulating molecular conformation, a feature exploited in fragment-based drug design (FBDD) and proteolysis-targeting chimeras (PROTACs)—two cutting-edge areas in medicinal chemistry.

The nitrile group (-CN) in trans-3-aminocyclobutanecarbonitrile hydrochloride offers synthetic flexibility, enabling transformations into amides, carboxylic acids, or heterocycles. This adaptability aligns with trends in green chemistry, where efficient atom economy and minimal waste generation are prioritized. Laboratories often inquire about "safe handling of nitrile-containing compounds" or "alternatives to cyanide-based reagents," underscoring the need for sustainable practices. Notably, the compound’s hydrochloride salt form improves crystallinity, facilitating purification—a critical factor in high-throughput screening (HTS) workflows.

From a structural perspective, the cyclobutane ring in trans-3-aminocyclobutanecarbonitrile hydrochloride introduces ring strain, which can enhance binding affinity to biological targets. This property is leveraged in covalent inhibitor development, a hot topic in oncology research. Queries such as "cyclobutane derivatives in drug discovery" or "strain-release amination" highlight the scientific community’s interest in exploiting ring strain for therapeutic innovation. Additionally, the compound’s chirality makes it a candidate for asymmetric catalysis studies, particularly in synthesizing enantiomerically pure APIs (active pharmaceutical ingredients).

Analytical characterization of trans-3-aminocyclobutanecarbonitrile hydrochloride typically involves NMR spectroscopy, HPLC purity analysis, and mass spectrometry. These techniques address common user questions like "how to confirm trans-configuration in cyclobutanes" or "HPLC methods for aminonitrile quantification." The compound’s stability under various pH conditions is another area of exploration, especially for formulations requiring lyophilization or solid dispersion techniques. Such details are crucial for patent applications and regulatory submissions, where "CMC (chemistry, manufacturing, and controls) documentation" is a frequent search term.

Beyond pharmaceuticals, trans-3-aminocyclobutanecarbonitrile hydrochloride finds niche applications in material science, particularly in designing photoactive polymers and liquid crystals. Its polar functional groups enable interactions with conductive matrices, a property explored in "organic electronics" research. Environmental scientists also examine its biodegradation pathways, responding to queries like "ecotoxicity of nitrile compounds." This multidisciplinary utility reinforces its status as a high-value chemical entity.

In summary, trans-3-aminocyclobutanecarbonitrile hydrochloride (CAS No. 1638764-93-8) exemplifies the convergence of structural ingenuity and practical applicability. Its role in advancing precision medicine, sustainable synthesis, and advanced materials ensures continued relevance. As research evolves, so will its applications—making it a compound worth monitoring in both academic and industrial spheres.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1638764-93-8)trans-3-aminocyclobutanecarbonitrile hydrochloride
A1069147
清らかである:99%/99%
はかる:500mg/25g
価格 ($):158.0/1473.0